7-AMINOCLONAZEPAM-D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

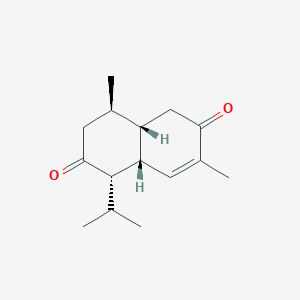

7-Aminoclonazepam-D4 is an internal standard used for the quantification of 7-Aminoclonazepam by GC- or LC-MS . It is the primary metabolite of clonazepam, with the ability to confirm the presence of clonazepam in urine and oral fluids . It is structurally categorized as a benzodiazepine .

Synthesis Analysis

The synthesis of 7-Aminoclonazepam-D4 involves various analytical methods such as liquid-liquid extraction and derivatization . The extraction solvent, sample pH, extraction time, derivatization time, and temperature are optimized for the process . The analytes are extracted using n-butyl acetate, then derivatized with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) followed by GC/NICI-MS analysis .Molecular Structure Analysis

The molecular formula of 7-Aminoclonazepam-D4 is C15H8D4ClN3O . Its formal name is 7-amino-5-(6-chlorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one . The InChI code is InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D .Chemical Reactions Analysis

The chemical reactions of 7-Aminoclonazepam-D4 involve the use of liquid chromatography/mass spectrometry (LC/MS) which does not require derivatization . This class of compounds ionizes well in either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes . The full scan sensitivity of the Agilent LC/MSD Trap allows for both identification/confirmation and quantitation in a single analysis .Mechanism of Action

Safety and Hazards

7-Aminoclonazepam-D4 is classified as a highly flammable liquid and vapor . It is harmful in contact with skin or if inhaled, causes serious eye irritation, and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

Future Directions

The future directions in the research and application of 7-Aminoclonazepam-D4 could involve defining more appropriate cutoffs for compliance monitoring of patients prescribed clonazepam as determined using immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Additionally, the development of more sensitive and selective methods for the determination of trace concentrations of clonazepam and 7-aminoclonazepam in whole blood samples could be a potential area of focus .

properties

CAS RN |

125070-96-4 |

|---|---|

Molecular Formula |

C15H8ClD4N3O |

Molecular Weight |

289.75 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)